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Compound of Interest

Compound Name:
1-[4-(Allyloxy)-2,6-

dihydroxyphenyl]ethanone

CAS No.: 35028-03-6

Cat. No.: B1305589

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the differentiation of isomers presents a significant

challenge. Molecules sharing the same chemical formula, C11H12O4, can exhibit vastly

different chemical and biological properties. Mass spectrometry, a cornerstone of modern

analytical chemistry, offers a powerful solution for distinguishing these closely related

compounds. This guide provides an in-depth comparison of the mass spectrometry

fragmentation patterns of four common C11H12O4 isomers: Sinapaldehyde, 3,4-

Dimethoxycinnamic acid, Ethyl caffeate, and 6-Methoxymellein. By understanding their unique

fragmentation behaviors under various ionization conditions, researchers can confidently

identify and characterize these isomers in complex matrices.

The Challenge of Isomeric Differentiation
Isomers with the molecular formula C11H12O4 are prevalent in natural products, synthetic

chemistry, and drug metabolism studies. Their structural diversity, ranging from
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phenylpropanoids to dihydroisocoumarins, necessitates precise analytical techniques for

unambiguous identification. While chromatographic methods can aid in their separation, co-

elution is a common issue. Mass spectrometry, particularly with tandem mass spectrometry

(MS/MS), provides a robust method for isomer differentiation by generating unique "fingerprint"

fragmentation patterns based on the inherent structural features of each molecule.

Comparative Analysis of Fragmentation Patterns
This section details the characteristic fragmentation patterns of the four selected C11H12O4

isomers observed under Electrospray Ionization (ESI) in both positive and negative ion modes.

ESI is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-

MS) for the analysis of moderately polar and thermolabile molecules.

Ionization and Precursor Ions
Under typical ESI conditions, these isomers will form precursor ions corresponding to their

protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in

negative ion mode. For C11H12O4, with a monoisotopic mass of approximately 208.07 Da, the

precursor ions will be observed at m/z 209.08 in positive mode and m/z 207.06 in negative

mode.

Fragmentation Behavior of C11H12O4 Isomers
The following table summarizes the key fragment ions observed for each isomer in both

positive and negative ESI-MS/MS modes. The fragmentation pathways are further illustrated in

the subsequent diagrams.
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Isomer Structure
Key Fragment Ions
(Positive ESI-
MS/MS)

Key Fragment Ions
(Negative ESI-
MS/MS)

Sinapaldehyde

(E)-3-(4-hydroxy-3,5-

dimethoxyphenyl)acryl

aldehyde

m/z 191 [M+H-H₂O]⁺,

m/z 179 [M+H-

CH₂O]⁺, m/z 163, m/z

151

m/z 192 [M-H-CH₃]⁻,

m/z 177 [M-H-

CH₂O]⁻, m/z 164, m/z

149

3,4-

Dimethoxycinnamic

acid

(E)-3-(3,4-

dimethoxyphenyl)acryl

ic acid

m/z 191 [M+H-H₂O]⁺,

m/z 179 [M+H-

CH₂O]⁺, m/z 163, m/z

149

m/z 193 [M-H-CH₃]⁻,

m/z 163 [M-H-CO₂-

H₂]⁻, m/z 148, m/z

133

Ethyl caffeate

Ethyl (E)-3-(3,4-

dihydroxyphenyl)acryl

ate

m/z 191 [M+H-H₂O]⁺,

m/z 163 [M+H-

C₂H₄O]⁺, m/z 145,

m/z 135

m/z 179 [M-H-C₂H₄]⁻,

m/z 163 [M-H-

C₂H₄O]⁻, m/z 135 [M-

H-C₂H₄-CO]⁻

6-Methoxymellein

8-hydroxy-6-methoxy-

3-methyl-3,4-dihydro-

1H-isochromen-1-one

m/z 191 [M+H-H₂O]⁺,

m/z 179 [M+H-

CH₂O]⁺, m/z 165, m/z

147

m/z 193 [M-H-CH₃]⁻,

m/z 165 [M-H-CH₃-

CO]⁻, m/z 147, m/z

121

In-Depth Fragmentation Pathway Analysis
The observed fragments provide valuable structural information. The following sections and

diagrams illustrate the proposed fragmentation pathways for each isomer, explaining the

chemical rationale behind the observed cleavages.

Sinapaldehyde Fragmentation
Sinapaldehyde, a phenylpropanoid aldehyde, exhibits characteristic losses related to its

functional groups.

Positive Ion Mode: The fragmentation is initiated by protonation, likely on the aldehyde oxygen

or the phenolic hydroxyl group. The loss of water (H₂O) from the protonated molecule is a

common fragmentation for compounds with hydroxyl groups. Subsequent losses of

formaldehyde (CH₂O) and methyl radicals (•CH₃) from the methoxy groups are also observed.
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Negative ion fragmentation of Sinapaldehyde.

3,4-Dimethoxycinnamic Acid Fragmentation
As a cinnamic acid derivative, its fragmentation is characterized by losses from the carboxylic

acid and methoxy groups.

Positive Ion Mode: Similar to sinapaldehyde, the protonated molecule readily loses water. The

loss of formaldehyde from the methoxy groups is also a prominent fragmentation pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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